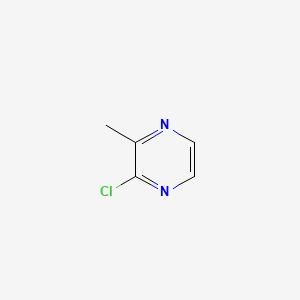

2-Chloro-3-methylpyrazine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41093. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHWPZQQPWKEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059124 | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-58-9 | |

| Record name | 2-Chloro-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-methylpyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWK9VBZ5ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-3-methylpyrazine physical and chemical properties

An In-depth Technical Guide to 2-Chloro-3-methylpyrazine for Researchers and Drug Development Professionals

Introduction

This compound is a heterocyclic aromatic compound belonging to the pyrazine family. Its structure, featuring a pyrazine ring substituted with a chlorine atom and a methyl group, makes it a valuable intermediate in organic synthesis. The chlorine atom can be readily displaced through nucleophilic aromatic substitution reactions, providing a versatile handle for introducing various functional groups.[1][2] This reactivity profile has led to its application in the development of medicinal chemicals, notably in the synthesis of macrocyclic urea kinase inhibitors.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and key aspects of its reactivity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic chemistry.

General Properties

| Property | Value | Reference |

| CAS Number | 95-58-9 | [3][4][5] |

| Molecular Formula | C₅H₅ClN₂ | [3][4][5] |

| Molecular Weight | 128.56 g/mol | [3][4][5] |

| Appearance | Solid | |

| MDL Number | MFCD00023279 | [3] |

| EINECS Number | 202-434-8 | [1][3] |

Physical Properties

| Property | Value | Conditions |

| Boiling Point | 80 °C | at 27 Torr[1] |

| Density | 1.234 g/mL | N/A[1] |

Spectroscopic and Structural Identifiers

| Identifier Type | Identifier |

| SMILES | Cc1nccnc1Cl |

| InChI | 1S/C₅H₅ClN₂/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 |

| InChIKey | WZHWPZQQPWKEAV-UHFFFAOYSA-N |

Reactivity and Chemical Behavior

The primary chemical characteristic of this compound is its susceptibility to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine-substituted carbon towards nucleophilic attack. This allows for the displacement of the chloride ion by a wide range of nucleophiles, making it a key building block in the synthesis of more complex substituted pyrazines.[6][7]

References

- 1. This compound CAS#: 95-58-9 [m.chemicalbook.com]

- 2. This compound | 95-58-9 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 2-Chloro-3-methylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-3-methylpyrazine, a key heterocyclic building block in medicinal chemistry and fragrance development. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to offer a detailed structural elucidation and a foundational understanding for its application in further research and development.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₅H₅ClN₂) provides a clear fingerprint for its molecular structure. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ |

| ~8.2 | Doublet | 1H | H-5 |

| ~8.3 | Doublet | 1H | H-6 |

Predicted data is based on the analysis of similar pyrazine derivatives and general chemical shift principles.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~20 | -CH₃ |

| ~145 | C-5 |

| ~148 | C-6 |

| ~150 | C-3 |

| ~152 | C-2 |

Predicted data is based on the analysis of similar pyrazine derivatives and established ¹³C NMR chemical shift correlations.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1550-1600 | Medium-Strong | C=N Stretch (in-ring) |

| 1400-1500 | Medium-Strong | C=C Stretch (in-ring) |

| ~1450 | Medium | Asymmetric -CH₃ Bend |

| ~1380 | Medium | Symmetric -CH₃ Bend |

| 1000-1200 | Strong | C-Cl Stretch |

| 800-900 | Strong | C-H Out-of-plane Bend |

Data is interpreted from the NIST WebBook IR spectrum and supplemented with characteristic group frequencies.[1][2][3]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 128/130 | High | [M]⁺ (Molecular Ion) |

| 93 | Medium | [M - Cl]⁺ |

| 66 | Medium | [M - Cl - HCN]⁺ |

| 52 | High | [C₃H₂N]⁺ |

Fragmentation pattern is predicted based on the structure and general mass spectrometry principles for halogenated aromatic compounds.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (10-20 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the thin-film method is suitable. A small amount of the compound is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample. The plate is then mounted in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column). The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is typically used to generate the molecular ion and fragment ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Data Analysis and Interpretation

A detailed analysis of each spectrum provides a comprehensive structural elucidation of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

-

Methyl Protons (-CH₃): A singlet peak integrating to three protons is anticipated for the methyl group attached to the pyrazine ring. Its chemical shift is expected to be in the upfield region, around δ 2.6 ppm, due to the deshielding effect of the aromatic ring.

-

Aromatic Protons (H-5 and H-6): The two adjacent protons on the pyrazine ring will appear as two doublets in the downfield aromatic region (typically δ 8.0-8.5 ppm). The coupling between these two adjacent protons (ortho-coupling) will result in a characteristic doublet splitting pattern for each signal.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to display five signals, corresponding to the five unique carbon atoms in the molecule:

-

Methyl Carbon (-CH₃): The carbon of the methyl group will appear at the highest field (lowest chemical shift), around δ 20 ppm.

-

Aromatic Carbons: The four carbons of the pyrazine ring will resonate in the downfield region (δ 140-160 ppm). The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-3) are expected to be the most deshielded, appearing at the lowest field. The C-5 and C-6 carbons will appear at a slightly higher field.

IR Spectrum Analysis

The IR spectrum provides valuable information about the functional groups present in this compound. Key absorption bands include:

-

Aromatic C-H Stretch: Weak to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyrazine ring.

-

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region correspond to the C-H stretching of the methyl group.

-

C=N and C=C Ring Stretching: Strong to medium absorptions in the 1400-1600 cm⁻¹ region are indicative of the carbon-nitrogen and carbon-carbon double bond stretching vibrations within the pyrazine ring.[2]

-

C-Cl Stretch: A strong band in the fingerprint region, typically between 1000 and 1200 cm⁻¹, is expected for the C-Cl stretching vibration.

Mass Spectrum Analysis

The mass spectrum of this compound will show a characteristic molecular ion peak and a predictable fragmentation pattern.

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 128. Due to the presence of the chlorine atom, a characteristic isotopic peak ([M+2]⁺) will be observed at m/z 130, with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss of the chlorine atom and fragmentation of the pyrazine ring.

-

Loss of Chlorine: A significant fragment at m/z 93 ([M - Cl]⁺) would result from the cleavage of the C-Cl bond.

-

Ring Fragmentation: Subsequent loss of neutral molecules like hydrogen cyanide (HCN, 27 amu) from the [M - Cl]⁺ fragment can lead to ions at lower m/z values, such as m/z 66. Further fragmentation can lead to smaller, stable aromatic cations.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to 2-Chloro-3-methylpyrazine (CAS Number: 95-58-9)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While some databases present conflicting information, authoritative chemical inventories and suppliers confirm that CAS number 95-58-9 correctly identifies 2-Chloro-3-methylpyrazine.[1][2][3][4][5][6] This document pertains exclusively to this compound.

Core Properties and Identification

This compound is a halogenated heterocyclic compound.[5][7] As a pyrazine derivative, its structural scaffold is a common feature in flavor chemistry and serves as a versatile building block in medicinal chemistry.[7] The presence of a reactive chlorine atom allows for its substitution, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[7]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 95-58-9 | [1][2][4][5] |

| Molecular Formula | C₅H₅ClN₂ | [1][3][5][6] |

| Molecular Weight | 128.56 g/mol | [1][3][5][6] |

| Physical Form | Solid | [1] |

| Boiling Point | 79-85 °C @ 31 mmHg | [8] |

| InChI | 1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3 | [1][3][5] |

| InChIKey | WZHWPZQQPWKEAV-UHFFFAOYSA-N | [1][3][5] |

| SMILES | Cc1nccnc1Cl | [1][3] |

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation of this compound.

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (d6-DMSO): δ 6.59 (s, 2H), 7.67 (d, 1H), 7.94 (d, 1H) | [7] |

| Mass Spec (+ve CI) | m/z 129 ([M+H]⁺) | [7] |

| Infrared (IR) | The NIST WebBook provides a reference IR spectrum, collected on a dispersive instrument as a liquid film. | [8] |

Synthesis and Reactivity

Synthetic Protocol

A common method for the preparation of this compound involves the direct chlorination of 2-methylpyrazine.[7]

Experimental Protocol: Chlorination of 2-Methylpyrazine [7]

-

Chlorine Solution Preparation: Chlorine gas is passed into 67 mL of carbon tetrachloride at a constant flow rate for 30 minutes.

-

Reaction Setup: A solution of 5 g of 2-methylpyrazine and 4.8 mL of pyridine in 125 mL of carbon tetrachloride is prepared in a reaction vessel.

-

Addition: The chlorine solution from step 1 is added dropwise to the 2-methylpyrazine solution over 30 minutes with continuous stirring.

-

Reaction Quench: Upon completion, the reaction system is purged with nitrogen gas to eliminate any residual chlorine.

-

Solvent Removal: Volatile solvents are removed via rotary evaporation, yielding a brown, oily crude product.

-

Purification: The crude product is purified by silica gel column chromatography, using dichloromethane as the eluent.

-

Final Product: This protocol yields this compound as a brown oil (3.62 g, 53% yield).[7]

Applications in Drug Development

The primary utility of this compound in drug discovery lies in its role as a chemical intermediate. The reactive chlorine atom is readily displaced in nucleophilic substitution reactions, allowing for the attachment of more complex moieties.

Intermediate for Kinase Inhibitors

This compound is explicitly cited for its use in the preparation of macrocyclic urea kinase inhibitors.[7] Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major target class for drug development.

While specific signaling pathways are associated with the final drug products rather than the intermediate itself, we can illustrate the logical relationship. The intermediate serves as a key building block which, through further synthetic steps, is incorporated into a final Active Pharmaceutical Ingredient (API) that targets a specific kinase (e.g., a tyrosine kinase) involved in a cancer-related signaling pathway like the MAPK/ERK pathway.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Classification

| Hazard Code | Description | Source(s) |

| H302 | Harmful if swallowed | [1][6] |

| H315 | Causes skin irritation | [1][6] |

| H318 | Causes serious eye damage | [1][6] |

| H335 | May cause respiratory irritation | [1][6] |

Precautionary Measures

Appropriate personal protective equipment (PPE), including gloves and eye shields, should be used. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation.[1][6] Standard precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling.[1][6]

Conclusion

This compound (CAS 95-58-9) is a key chemical intermediate with significant value in organic synthesis, particularly within the field of medicinal chemistry. Its well-defined properties and predictable reactivity make it an important building block for constructing complex molecules, most notably for the development of targeted therapeutics like kinase inhibitors. Proper handling and safety precautions are essential when working with this compound.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. GSRS [precision.fda.gov]

- 4. CAS RN 95-58-9 | Fisher Scientific [fishersci.com]

- 5. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 95-58-9 [chemicalbook.com]

- 8. Pyrazine, 2-chloro-3-methyl- [webbook.nist.gov]

Biological Activity Screening of 2-Chloro-3-methylpyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity screening of 2-chloro-3-methylpyrazine derivatives. Pyrazine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. This guide focuses on derivatives of this compound, summarizing their synthesis, biological activities, and the experimental protocols used for their evaluation.

Synthesis of 2-Chloro-3-hydrazinopyrazine Derivatives

A key intermediate in the synthesis of many biologically active pyrazine derivatives is 2-chloro-3-hydrazinopyrazine. This compound serves as a versatile starting material for the generation of a library of derivatives, typically through condensation reactions with various aldehydes and ketones to form hydrazones.

A general synthetic methodology involves the reaction of 2,3-dichloropyrazine with hydrazine hydrate. The resulting 2-chloro-3-hydrazinopyrazine can then be further reacted with a variety of substituted benzaldehydes in the presence of a catalytic amount of acid to yield the corresponding (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives.[1]

Detailed Synthetic Protocol

The synthesis of (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives can be carried out as follows:[1]

-

Synthesis of 2-chloro-3-hydrazinopyrazine: This precursor can be synthesized by reacting 2,3-dichloropyrazine with hydrazine hydrate.

-

Condensation Reaction: In a round-bottom flask, combine 2-chloro-3-hydrazinopyrazine (0.5 mmol) and a substituted benzaldehyde (0.5 mmol) in absolute ethanol (15 mL).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture with stirring for approximately 7 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system such as n-hexane:ethyl acetate (6:4).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Collect the resulting precipitate by vacuum filtration and wash it several times with deionized water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as DMF/H₂O, to afford the final (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivative.

-

The structure and purity of the synthesized compounds should be confirmed using analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

The following figure illustrates the general synthetic workflow:

Biological Activities and Data

Derivatives of this compound have been investigated for a range of biological activities, including acetylcholinesterase inhibition, antimicrobial, and antitumor effects.

Acetylcholinesterase (AChE) Inhibitory Activity

A series of (E)-2-chloro-3-(2-benzylidenehydrazinyl)pyrazine derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, which are a therapeutic target for Alzheimer's disease.[1] The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Substituent on Benzaldehyde | AChE IC₅₀ (µM) |

| CHP1 | 4-methoxy | > 100 |

| CHP2 | 2-hydroxy-3-methoxy | > 100 |

| CHP3 | 3-hydroxy | > 100 |

| CHP4 | 2-hydroxy | 3.76 |

| CHP5 | 4-chloro | 4.2 |

| Donepezil | (Standard) | 0.53 |

| Data sourced from a study on novel 2-chloro-3-hydrazinopyrazine derivatives as potential acetylcholinesterase inhibitors.[1] |

Antimicrobial and Antitumor Activities

While the broader class of pyrazine derivatives has shown significant antimicrobial and antitumor activities, specific quantitative data for this compound derivatives is not extensively available in the public domain.[2][3] For the purpose of this guide, we will outline the standard experimental protocols for screening these activities and present data for related pyrazine structures to provide a comparative context.

Antimicrobial Activity of Related Pyrazine Derivatives

| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) |

| Pyrazine-2-carbohydrazide | PH01 | S. aureus | 100 |

| Pyrazine-2-carbohydrazide | PH02 | S. aureus | 100 |

| Pyrazine-2-carbohydrazide | PH03 | B. subtilis | 100 |

| Pyrazine-2-carbohydrazide | PH04 | B. subtilis | 100 |

| MIC (Minimum Inhibitory Concentration) values for a series of pyrazine-2-carbohydrazide derivatives.[2] |

Antitumor Activity of Related Chloro-containing Heterocyclic Compounds

| Compound ID | Cell Line | GI₅₀ (µM) |

| 14g | K-562 (Leukemia) | 0.622 |

| 14g | RPMI-8226 (Leukemia) | 1.81 |

| 14g | HCT-116 (Colon Cancer) | 1.23 |

| 16c | Various (10 cell lines) | Highly cytotoxic |

| GI₅₀ (Growth Inhibition 50) values for quinazoline-based pyrimidodiazepines.[4] |

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

AChE solution (from electric eel).

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate):

-

Add 25 µL of ATCI solution to each well.

-

Add 50 µL of the test compound solution.

-

Add 25 µL of AChE solution to initiate the reaction.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 50 µL of DTNB solution to each well.

-

Measure the absorbance at 412 nm at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Antimicrobial Screening (Microbroth Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Preparation of Inoculum:

-

Culture the desired bacterial or fungal strain in a suitable broth medium overnight.

-

Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).

-

-

Assay Procedure (96-well plate):

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in the wells of a microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (microorganism with a known antibiotic) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Data Analysis:

-

Visually inspect the wells for turbidity (microbial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Antitumor Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture:

-

Culture the desired cancer cell line in a suitable medium.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to an untreated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.

-

Signaling Pathways

While specific signaling pathways for this compound derivatives are not well-documented, related hydrazone-containing compounds have been shown to induce apoptosis in cancer cells. The apoptotic process can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

A potential mechanism of action for anticancer derivatives could involve the modulation of key proteins in these pathways, such as the Bcl-2 family of proteins (regulating mitochondrial outer membrane permeabilization) and caspases.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of these compounds allows for the creation of diverse libraries for biological screening. While research has demonstrated their potential as acetylcholinesterase inhibitors, further investigation into their antimicrobial and antitumor activities is warranted. The experimental protocols and data presented in this guide provide a framework for researchers to explore the full therapeutic potential of this class of compounds. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these derivatives to facilitate rational drug design and optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents [mdpi.com]

- 4. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

2-Chloro-3-methylpyrazine: A Comprehensive Technical Guide for Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyrazine is a vital heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. As a derivative of pyrazine, a nitrogen-containing aromatic heterocycle, its unique electronic properties and functionalization potential make it a versatile scaffold for constructing complex molecular architectures. The pyrazine nucleus is a common feature in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2]

The strategic placement of a chlorine atom and a methyl group on the pyrazine ring provides distinct advantages for synthetic chemists. The chlorine atom at the 2-position is susceptible to displacement, serving as an excellent handle for various cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The electron-deficient nature of the pyrazine ring facilitates these transformations, including Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and nucleophilic aromatic substitutions (SNAr).[3][4] This guide provides an in-depth overview of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and visualizations of its application in synthetic workflows and relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 95-58-9 | [3] |

| Molecular Formula | C₅H₅ClN₂ | [5] |

| Molecular Weight | 128.56 g/mol | [5] |

| Appearance | Solid | |

| SMILES | Cc1nccnc1Cl | [5] |

| InChI Key | WZHWPZQQPWKEAV-UHFFFAOYSA-N | [5] |

Core Synthetic Applications

This compound is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the introduction of diverse functionalities onto the pyrazine core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. This compound readily participates in these reactions, allowing for the introduction of various aryl and heteroaryl substituents. These transformations are typically catalyzed by palladium complexes with phosphine ligands.

Table 1: Representative Suzuki-Miyaura Coupling Reactions with this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₂CO₃ | Toluene | 110 | 12 | 80-90 |

| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 24 | 75-85 |

Note: Yields are typical ranges based on analogous reactions with similar chloropyrazines and may vary based on specific reaction conditions and substrate purity.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines from aryl halides. This reaction is crucial for installing amine functionalities, which are prevalent in pharmaceuticals. This compound can be effectively coupled with a wide range of primary and secondary amines using palladium catalysts.

Table 2: Representative Buchwald-Hartwig Amination Reactions with this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 80-90 |

| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 85-95 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 24 | 75-85 |

Note: Yields are typical ranges based on analogous reactions and may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Synthesis of 2-phenyl-3-methylpyrazine

To a solution of this compound (1.0 mmol, 128.6 mg) in a 4:1 mixture of dioxane and water (5 mL) are added phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), and a palladium catalyst/ligand system such as Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).[6] The reaction vessel is sealed and heated to 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-3-methylpyrazine.

General Procedure for Buchwald-Hartwig Amination

Synthesis of N-phenyl-3-methylpyrazin-2-amine

In an oven-dried Schlenk tube, palladium(II) acetate (0.02 mmol, 4.5 mg), a suitable phosphine ligand such as BINAP (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) are combined. The tube is evacuated and backfilled with argon. Toluene (5 mL), this compound (1.0 mmol, 128.6 mg), and aniline (1.2 mmol, 112 mg) are added.[4][7] The reaction mixture is heated to 100 °C for 16 hours. After cooling, the mixture is diluted with diethyl ether and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.

Visualization of Synthetic and Biological Pathways

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a generalized workflow for the functionalization of this compound via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Application in Drug Discovery: Kinase Inhibitor Signaling Pathway

Pyrazine derivatives are integral to the development of small molecule kinase inhibitors, which are crucial in cancer therapy.[1][8] These inhibitors often function by competing with ATP for the binding site on a specific kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the inhibitory action of a hypothetical pyrazine-based drug on a generic receptor tyrosine kinase (RTK) pathway, such as the one involving kinases like FLT3 or c-Met, which are known targets for pyrazine-containing drugs.[1][9]

Conclusion

This compound stands out as a highly valuable and versatile building block for organic synthesis. Its reactivity in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides a reliable and efficient platform for the synthesis of complex molecules. The pyrazine core, readily accessible and modifiable through this precursor, continues to be a privileged scaffold in the design of novel therapeutics, particularly in the development of targeted kinase inhibitors for cancer and other diseases. The methodologies and data presented in this guide underscore its significance and provide a practical framework for its application in research and development.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 95-58-9 [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. GSRS [precision.fda.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

Potential Therapeutic Targets of 2-Chloro-3-methylpyrazine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for the design of novel therapeutic agents. Among the vast landscape of pyrazine derivatives, analogs of 2-chloro-3-methylpyrazine have emerged as a promising class of compounds with the potential to address a range of therapeutic needs. The presence of a reactive chlorine atom provides a convenient handle for synthetic elaboration, allowing for the creation of diverse chemical libraries for biological screening. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound analogs, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways and workflows.

Identified Therapeutic Targets and Quantitative Data

Analogs of this compound have demonstrated activity against a variety of biological targets implicated in different disease areas. The following tables summarize the key quantitative data for the most promising therapeutic applications identified to date.

Table 1: Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Derivatives of 2-chloro-3-hydrazinopyrazine have been investigated as potential treatments for Alzheimer's disease by targeting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.

| Compound ID | Structure | IC50 (µM) vs. AChE | Reference |

| CHP4 | 2-chloro-3-(2-(2-hydroxybenzylidene)hydrazinyl)pyrazine | 3.76 | [1] |

| CHP5 | 2-chloro-3-(2-(4-(dimethylamino)benzylidene)hydrazinyl)pyrazine | 4.2 | [1] |

| Donepezil | (Standard) | 0.53 | [1] |

Table 2: Antimicrobial and Antifungal Activity

Halogenated pyrazine-based chalcones, which can be considered structural analogs, have shown promising activity against various bacterial and fungal pathogens.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| 2-Chloro substituted pyrazine chalcones | Staphylococcus sp. | - (Highest inhibitory effect) | [2] |

| 2-Chloro substituted pyrazine chalcones | Mycobacterium kansasii | Comparable to Isoniazid | [2] |

| 2-Chloro substituted pyrazine chalcones | Mycobacterium smegmatis | Comparable to Isoniazid | [2] |

| 2-Bromo or 2-Chloro substituted pyrazine chalcones | Candida glabrata | - | [2] |

| 2-Bromo or 2-Chloro substituted pyrazine chalcones | Trichophyton interdigitale | - | [2] |

Table 3: Anticancer Activity

Various pyrazine-containing compounds have demonstrated cytotoxic effects against different cancer cell lines.

| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |

| Piperlongumine–ligustrazine derivatives | HCT116 | 3.19–8.90 | [1] |

| Quinazoline-chalcone analog (14g) | K-562 (leukemia) | 0.622–1.81 | [3] |

| Quinazoline-chalcone analog (14g) | RPMI-8226 (leukemia) | 0.622–1.81 | [3] |

| Quinazoline-chalcone analog (14g) | HCT-116 (colon cancer) | 0.622–1.81 | [3] |

| Quinazoline-chalcone analog (14g) | LOX IMVI (melanoma) | 0.622–1.81 | [3] |

| Quinazoline-chalcone analog (14g) | MCF7 (breast cancer) | 0.622–1.81 | [3] |

| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MCF-7 (breast cancer) | 5.54 | [4] |

| 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid (Les-3331) | MDA-MB-231 (breast cancer) | 8.01 | [4] |

Table 4: Anti-inflammatory Activity

Pyrazine derivatives have shown potential in modulating inflammatory responses.

| Compound/Analog Class | Assay | Inhibition | Concentration | Reference |

| Pyrrolo[1,2-a]pyrazines | IL-6 inhibition | 43-59% | 50 µM | [5] |

| Paeonol derivative with pyrazine | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% | 20 µM | [6] |

Table 5: Antiviral Activity

The pyrazine scaffold is present in the approved antiviral drug Favipiravir, which has demonstrated broad-spectrum activity against RNA viruses.

| Compound | Virus | EC50 (µg/mL) | Reference |

| Favipiravir (T-705) | Influenza A, B, and C viruses | 0.014 - 0.55 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. The following sections provide protocols for the key assays cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.[1][8]

Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compounds (this compound analogs)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of ATCI (15 mM), DTNB (10 mM), and AChE (0.22 U/mL) in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 130 µL of phosphate buffer to each well.

-

Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticancer Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Materials:

-

Cancer cell lines (e.g., HCT116, MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

-

After the treatment period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is calculated from the dose-response curve.

Antibacterial Microbroth Dilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[11][12]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. The MIC is the lowest concentration of the agent that prevents visible growth of the bacteria after a defined incubation period.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (this compound analogs)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts discussed in this guide.

Caption: Acetylcholinesterase Inhibition Signaling Pathway.

Caption: Experimental Workflow for the MTT Cell Proliferation Assay.

Caption: Experimental Workflow for the Microbroth Dilution MIC Assay.

Conclusion and Future Directions

The analogs of this compound represent a versatile and promising class of compounds for drug discovery. The existing body of research highlights their potential to target a range of enzymes and cellular pathways implicated in neurodegenerative diseases, infectious diseases, cancer, and inflammatory conditions. The synthetic tractability of the this compound core provides a solid foundation for the generation of diverse chemical libraries, enabling extensive structure-activity relationship (SAR) studies.

Future research in this area should focus on:

-

Expansion of Analog Libraries: Systematic modification of the this compound scaffold to explore a wider chemical space and improve potency and selectivity for identified targets.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these analogs exert their biological effects.

-

In Vivo Efficacy and Safety Profiling: Advancing the most promising compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of New Therapeutic Areas: Screening of this compound analog libraries against a broader panel of biological targets to uncover novel therapeutic applications.

This technical guide serves as a comprehensive resource for researchers in the field, providing a solid foundation of current knowledge and a roadmap for future investigations into the therapeutic potential of this compound analogs. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 5. bioagilytix.com [bioagilytix.com]

- 6. benchchem.com [benchchem.com]

- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. atcc.org [atcc.org]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Reaction Mechanisms of 2-Chloro-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the core reaction mechanisms of 2-Chloro-3-methylpyrazine, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines the principal synthetic routes to this compound and delves into its reactivity, focusing on Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support further research and application.

Introduction

This compound (CAS No: 95-58-9) is a substituted pyrazine derivative featuring a chlorine atom that serves as a versatile handle for synthetic transformations. The electron-deficient nature of the pyrazine ring, a consequence of the two nitrogen atoms, renders the chloro-substituent susceptible to a variety of reactions, making it a valuable intermediate in the synthesis of complex molecules. This guide will focus on the two predominant classes of reactions that define its synthetic utility.

Compound Properties:

| Property | Value |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| Appearance | Solid |

| CAS Number | 95-58-9 |

Synthesis of this compound

The synthesis of this compound is a critical first step for its subsequent use in more complex synthetic schemes. One reported method involves the direct chlorination of a suitable precursor.

Experimental Protocol: Synthesis via Chlorination

This protocol describes the synthesis of this compound from a precursor, achieving a yield of 53%.

Procedure:

-

To a solution of the starting pyrazine precursor in a suitable solvent, introduce a chlorinating agent.

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, purge the reaction system with an inert gas, such as nitrogen, to remove any residual chlorine gas.

-

Remove volatile solvents by rotary evaporation.

-

Purify the resulting crude product, typically a brown oil, by silica gel column chromatography using dichloromethane as the eluent to yield this compound.

Characterization Data:

-

¹H NMR (d6-DMSO): δ 6.59 (s, 2H), 7.67 (d, 1H), 7.94 (d, 1H)

-

Mass Spectrum (+ve CI): m/z 129 ([M + H]⁺)

Key Reaction Mechanisms

The reactivity of this compound is dominated by two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The electron-deficient pyrazine ring activates the C-Cl bond towards nucleophilic attack, while also enabling the oxidative addition of palladium(0) complexes to initiate cross-coupling cycles.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of heteroaromatic chemistry. In the case of this compound, the pyrazine ring acts as a strong electron-withdrawing group, facilitating the attack of nucleophiles at the carbon bearing the chlorine atom.[1]

Mechanism: The reaction typically proceeds through a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrazine ring, particularly onto the electronegative nitrogen atoms.

-

Elimination: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-methylpyrazine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-3-methylpyrazine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various common organic solvents.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₅H₅ClN₂. Its structure, featuring a pyrazine ring substituted with a chlorine atom and a methyl group, makes it a versatile building block in organic synthesis. The solubility of this compound is a critical parameter in process development, formulation, and various analytical procedures. While it is generally observed to have higher solubility in common organic solvents compared to water, precise quantitative data is essential for accurate and reproducible experimental work.

Qualitative Solubility Profile

Based on general chemical principles and information from related pyrazine derivatives, this compound is expected to be soluble in a range of common organic solvents. The presence of the pyrazine ring and the chloro- and methyl- substituents influence its polarity and capacity for intermolecular interactions. Solvents in which it is likely to be soluble include, but are not limited to:

-

Alcohols (e.g., methanol, ethanol)

-

Chlorinated solvents (e.g., dichloromethane)

-

Ethers (e.g., tetrahydrofuran)

-

Ketones (e.g., acetone)

-

Esters (e.g., ethyl acetate)

-

Amides (e.g., dimethylformamide)

-

Sulfoxides (e.g., dimethyl sulfoxide)

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dichloromethane | ||||

| Ethyl Acetate | ||||

| Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Other |

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for determining the solubility of this compound. The choice of method may depend on the required accuracy, available equipment, and the properties of the solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial or flask. An excess is ensured when undissolved solid remains after equilibration.

-

Securely cap the container to prevent solvent evaporation.

-

Place the container in a constant temperature bath or a shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Determination of Solute Mass:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used. For high-boiling point solvents, a vacuum oven at a suitable temperature can be employed.

-

Once the solvent is completely removed, re-weigh the evaporation dish containing the dry solid residue of this compound.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL):

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Volume of saturated solution withdrawn (in mL)

-

Solubility = (Mass of dissolved solute / Volume of saturated solution) * 100

-

-

Solubility ( g/100 g solvent):

-

Mass of solvent = Mass of saturated solution - Mass of dissolved solute

-

Solubility = (Mass of dissolved solute / Mass of solvent) * 100

-

-

This method is suitable when the solute has a distinct UV-Vis absorbance profile in the chosen solvent and is particularly useful for determining lower solubilities.

Materials:

-

This compound

-

Selected organic solvent(s) (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Equipment for preparing a saturated solution (as in the gravimetric method)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent at the desired temperature, as described in the gravimetric method (Section 4.1, step 1).

-

Filter the saturated solution using a syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in the desired units (e.g., g/L, mol/L).

-

Visualizations

The following diagram illustrates the general workflow for determining the solubility of this compound using either the gravimetric or spectroscopic method.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides researchers with the necessary detailed protocols to determine this critical parameter in-house. The choice between the gravimetric and spectroscopic methods will depend on the specific laboratory capabilities and the desired level of precision. Accurate solubility data is paramount for the successful development of processes and formulations involving this important chemical intermediate.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-Chloro-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-methylpyrazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its molecular structure and electronic characteristics. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties, providing insights that can guide synthesis, predict reactivity, and inform drug design. This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the detailed analysis of this compound.

Core Computational Methodologies

The primary theoretical approach for investigating molecules like this compound is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy. A common and effective combination of functional and basis set for such systems is B3LYP/6-311++G(d,p).

Experimental & Computational Protocol

A typical computational study on this compound involves the following detailed steps:

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on the most stable structure. The optimization is typically carried out using the B3LYP functional with the 6-311++G(d,p) basis set in the gas phase. The process is considered complete when the forces on all atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to better match experimental data.

-

Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It helps in understanding hyperconjugative interactions and charge delocalization.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution from the perspective of an approaching electrophile. It is useful for predicting sites for electrophilic and nucleophilic attack.

-

-

Data Analysis and Interpretation: The calculated data is then analyzed to understand the structural parameters, vibrational modes, and electronic characteristics of this compound.

Predicted Molecular Geometry

Table 1: Predicted Bond Lengths (Å) for this compound

| Bond | Predicted Length (Å) |

| C2-Cl | 1.74 |

| C3-C(CH3) | 1.51 |

| N1-C2 | 1.33 |

| C2-C3 | 1.42 |

| C3-N4 | 1.34 |

| N4-C5 | 1.33 |

| C5-C6 | 1.39 |

| C6-N1 | 1.34 |

| C-H | 1.08 |

Table 2: Predicted Bond Angles (°) for this compound

| Angle | Predicted Angle (°) |

| N1-C2-C3 | 121.5 |

| C2-C3-N4 | 120.0 |

| C3-N4-C5 | 117.5 |

| N4-C5-C6 | 121.0 |

| C5-C6-N1 | 120.0 |

| C6-N1-C2 | 119.0 |

| Cl-C2-N1 | 115.0 |

| Cl-C2-C3 | 123.5 |

| C(CH3)-C3-C2 | 122.0 |

| C(CH3)-C3-N4 | 118.0 |

Table 3: Predicted Dihedral Angles (°) for this compound

| Dihedral Angle | Predicted Angle (°) |

| Cl-C2-C3-N4 | 180.0 |

| C(CH3)-C3-C2-N1 | 180.0 |

| C6-N1-C2-C3 | 0.0 |

| N1-C2-C3-N4 | 0.0 |

Vibrational Spectroscopy

The calculated vibrational frequencies can be used to assign the peaks in experimental IR and Raman spectra. The following table provides a tentative assignment of the major vibrational modes for this compound.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching |

| ~1600-1400 | C=C and C=N ring stretching |

| ~1300-1100 | In-plane C-H bending |

| ~1050 | C-CH3 stretching |

| ~850 | C-Cl stretching |

| ~800-600 | Out-of-plane C-H bending |

Electronic Properties

The electronic properties of this compound are critical for understanding its reactivity and potential as a pharmacophore.

Table 5: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | ~2.5 Debye |

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow of a typical quantum chemical calculation for this compound.

Logical Relationships in Property Analysis

The interplay between the calculated properties provides a holistic understanding of the molecule's behavior.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a robust and insightful framework for the detailed characterization of this compound. The methodologies outlined in this guide, from geometry optimization to the analysis of electronic properties, enable researchers to gain a deep understanding of the molecule's structural and electronic landscape. This knowledge is invaluable for predicting its behavior, designing new derivatives with enhanced properties, and accelerating the drug development process. The combination of theoretical calculations and experimental work will continue to be a cornerstone of modern chemical and pharmaceutical research.

Stability and Degradation of 2-Chloro-3-methylpyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and degradation of 2-chloro-3-methylpyrazine, a key intermediate in pharmaceutical and flavor industries. Due to the limited publicly available stability data specific to this compound, this guide synthesizes information from analogous compounds, particularly chloropyrazines and other nitrogen-containing heterocycles, to predict potential degradation pathways and establish a framework for stability-indicating studies. This document outlines potential degradation mechanisms under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Detailed experimental protocols for conducting forced degradation studies and suitable analytical methodologies for the separation and characterization of potential degradation products are provided. This guide is intended to be a valuable resource for researchers and professionals involved in the development and quality control of products containing this compound.

Introduction

This compound is a substituted pyrazine derivative with significant applications in the synthesis of pharmaceuticals and as a flavoring agent. The stability of this compound is a critical quality attribute, as its degradation can lead to the formation of impurities that may impact the safety, efficacy, and organoleptic properties of the final product. Understanding the degradation pathways and kinetics is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring regulatory compliance.

Forced degradation studies are a crucial component of drug development and are mandated by regulatory agencies to identify potential degradation products and to develop and validate stability-indicating analytical methods.[1][2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to generate degradation products in a shorter timeframe.[1]

This guide will explore the anticipated stability of this compound under various stress conditions and provide detailed methodologies for conducting these studies.

Predicted Degradation Pathways

Based on the chemical structure of this compound, which features a chlorinated pyrazine ring with a methyl substituent, several degradation pathways can be anticipated under forced degradation conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing labile functional groups. In the case of this compound, the chlorine atom attached to the electron-deficient pyrazine ring is susceptible to nucleophilic substitution by water or hydroxide ions.

-

Acidic and Neutral Conditions: Under acidic or neutral conditions, hydrolysis is likely to be slow. However, prolonged exposure to elevated temperatures can facilitate the replacement of the chlorine atom with a hydroxyl group, leading to the formation of 2-hydroxy-3-methylpyrazine.

-

Basic Conditions: In alkaline conditions, the rate of hydrolysis is expected to be significantly faster due to the increased concentration of the hydroxide nucleophile. The primary degradation product would again be 2-hydroxy-3-methylpyrazine.

dot

Oxidative Degradation

Oxidative degradation can be initiated by various oxidizing agents, such as hydrogen peroxide. The pyrazine ring itself is relatively stable to oxidation, but the methyl group and the nitrogen atoms are potential sites for oxidative attack.[4]

-

N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This would result in the formation of this compound-1-oxide and/or this compound-4-oxide.

-